molecular formula C7H9N<br>C6H4CH3NH2<br>C7H9N B081030 p-Toluidine CAS No. 12221-03-3

p-Toluidine

Cat. No. B081030
CAS RN: 12221-03-3
M. Wt: 107.15 g/mol
InChI Key: RZXMPPFPUUCRFN-UHFFFAOYSA-N
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Description

P-Toluidine, also known as 4-Aminotoluene, 4-Methylaniline, or 4-Toluidine, is an aromatic amine . It is used as an intermediate in the production of dyes, organic chemicals, and aromatic azo compounds .


Synthesis Analysis

P-Toluidine can be obtained from the reduction of p-nitrotoluene . It is also used for synthesis in various chemical processes .


Molecular Structure Analysis

The molecular formula of p-Toluidine is C7H9N . It has a molecular weight of 107.15 . The structure of p-Toluidine includes a total of 17 bonds, with 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .


Chemical Reactions Analysis

P-Toluidine can react with formaldehyde to form Tröger’s base . It can also be oxidized by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature . The products detected are 4,4′-dimethylazobenzene as the major product and 4,4′-dimethylazoxybenzene as the minor product .


Physical And Chemical Properties Analysis

P-Toluidine is a white solid with an aromatic odor . It has a melting point of 41-46 °C, a boiling point of 200 °C, and a density of 0.973 g/mL at 25 °C . It is soluble in ethanol, pyridine, diethyl ether, acetone, carbon tetrachloride, methanol, carbon disulfide, oils, and dilute acids .

Scientific Research Applications

1. Toxicology and Health Research

A study by Dunnick et al. (2017) examined the effects of p-toluidine on liver transcriptomic alterations in rats. It was found to cause mild hepatic toxicity and dose-related transcriptomic alterations, contributing to an understanding of its toxicity and potential health risks. This research is significant for preliminary toxicity risk assessment (Dunnick et al., 2017).

2. Spectroscopy and Quantum Chemistry

Hellweg's (2008) study focused on the rotational spectrum of p-toluidine, influenced by factors like inversion of the amino group and internal rotation of the methyl group. This kind of research is fundamental for understanding the quantum chemical properties of p-toluidine (Hellweg, 2008).

3. Organic Semiconductor Research

Al-Hossainy and Zoromba (2018) utilized p-toluidine to synthesize a new organic compound with potential applications in optoelectronics. This illustrates the use of p-toluidine in developing materials for semiconductor technology (Al-Hossainy & Zoromba, 2018).

4. Diagnostic Applications in Medicine

Epstein et al. (1997) explored the utility of toluidine blue as a diagnostic aid in identifying lesions in patients treated for oropharyngeal carcinoma. This demonstrates the clinical applications of p-toluidine derivatives in medical diagnostics (Epstein et al., 1997).

5. Electrochemistry

Desideri, Lepri, and Heimler (1974) investigated the electrochemical oxidation of p-toluidine, contributing to the understanding of its electrochemical behavior and potential applications in various electrochemical processes (Desideri et al., 1974).

Safety And Hazards

P-Toluidine is considered hazardous. It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing cancer. It is toxic if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life .

Future Directions

Supported nanomaterials are becoming increasingly important in many industrial processes because of the need to improve both the efficiency and environmental acceptability of industrial processes . The unique properties of supported nanomaterials have attracted researchers to develop efficient catalytic materials in nanoscale . The present study aimed to oxidize p-toluidine by hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature . The products detected are 4,4′-dimethylazobenzene as major product and 4,4′-dimethylazoxybenzene as minor product . Good selectivity, low cost, low wastage of materials, and enhanced environmental friendliness of heterogeneous magnetite nanoparticle supported zeolite catalysts were observed .

properties

IUPAC Name

4-methylaniline
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InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3
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InChI Key

RZXMPPFPUUCRFN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)N
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Molecular Formula

C7H9N, Array
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Related CAS

76642-19-8, Array
Record name Benzenamine, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6021872
Record name 4-Methylbenzenamine
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Molecular Weight

107.15 g/mol
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Physical Description

P-toluidine is a colorless solid. Melting point 44 °C (111 °F). Specific gravity 1.046. Vapor heavier than air. Produces toxic oxides of nitrogen during combustion. May be absorbed through the skin. Used in dyes, and in organic chemical manufacturing., Liquid; Liquid, Other Solid, White solid with an aromatic odor. [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS FLAKES. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., White solid with an aromatic odor., White solid with an aromatic odor. [Note: Used as a basis for many dyes.]
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Boiling Point

393 °F at 760 mmHg (USCG, 1999), 200.4 °C, 200 °C, 393 °F
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Flash Point

188 °F (USCG, 1999), 87 °C, 190 °F (88 °C) (closed cup), 87 °C c.c., 188 °F
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Solubility

0.7 % (NIOSH, 2023), Very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloride, Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids, In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C, Solubility in water, g/100ml at 20 °C: 0.75 (poor), 0.7%
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Density

1 at 68 °F (USCG, 1999), 0.9619 g/cu cm at 20 °C, Relative density (water = 1): 1.05, 1.05
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Vapor Density

3.90 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 108 °F (NIOSH, 2023), 0.28 [mmHg], VP: 1 mm Hg at 42 °C, 0.286 mm Hg at 25 °C, Vapor pressure, kPa at 42 °C: 0.13, 1 mmHg@108 °F, (108 °F): 1 mmHg
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Mechanism of Action

The in vivo covalent binding of o- and p-toluidine to rat hepatic macromolecules was investigated to determine if a relationship exists between the degree of binding for each isomer and its carcinogenic potency. The ortho-isomer has been shown to be a more potent hepatocarcinogen than the para-isomer. In addition to the macromolecular binding, the tissue distribution of each isomer was also measured. The degree of binding to hepatic macromolecules appeared to be at maximum for both at 24-28 hr following dosing. At 24 hr following dosing, the level of DNA binding of o-toluene was approximately 1.2-fold lower than that of p-toluene. The binding to RNA and protein was also lower for o-toluene than p-toluene, although the differences were not as great as that observed for DNA binding. There were subtle differences in tissue distribution for each isomer. However, in contrast to the macromolecular binding data, the area under the plasma concentration curve for o-toluene was approximately 1.8-fold greater than that for p-toluene. Based on the results of these studies, there was no direct correlation between the degree of macromolecular binding and carcinogenic potency.
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Impurities

m-Toluidine < 0.5% w/w, o-Toluidine < 0.5% w/w, water 0.1 - 0.2% w/w
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Product Name

p-Toluidine

Color/Form

Lustrous plates or leaflets, White solid, Colorless leaflets

CAS RN

106-49-0, 26915-12-8
Record name P-TOLUIDINE
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Record name p-Toluidine
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Record name p-toluidine
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Record name P-TOLUIDINE
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Record name p-Toluidine
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Melting Point

112.1 °F (USCG, 1999), 43.6 °C, 44-45 °C, 112 °F, 111 °F
Record name P-TOLUIDINE
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Record name para-TOLUIDINE
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Record name P-TOLUIDINE
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Record name p-Toluidine
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Synthesis routes and methods

Procedure details

Watanabe et al. (J. Chem. Soc., Chem. Commun. (1990) 1497) reported a synthesis of N,N'-diphenylurea in 92% yield by dehydrogenating formanilide in the presence of aniline and a ruthenium catalyst: ##STR2## Watanabe et al. prepared numerous symmetric N,N'-diarylureas in this manner. In contrast, N-phenyl-N'-p-tolylurea was not obtained selectively from the reaction of formanilide and p-toluidine. Instead, a mixture of three ureas -- N,N'-diphenylurea (19%), N,N'-di-p-tolylurea (21%), and the unsymmetric product, N-phenyl-N'-p-tolylurea (38%) -- was obtained:
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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